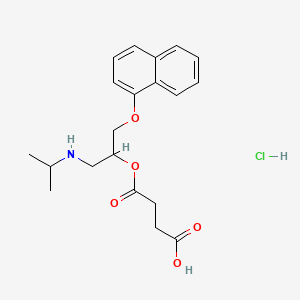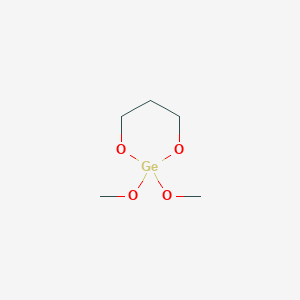
2,2-Dimethoxy-1,3,2-dioxagerminane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethoxy-1,3,2-dioxagerminane is an organogermanium compound with the molecular formula C4H10GeO4 It is characterized by the presence of germanium, an element known for its semiconductor properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol in the presence of a base. The reaction proceeds as follows:
GeCl4+4CH3OH→Ge(OCH3)4+4HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of germanium tetrachloride to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions
2,2-Dimethoxy-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds depending on the reagents used
科学研究应用
2,2-Dimethoxy-1,3,2-dioxagerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as an anti-cancer agent due to its ability to modulate immune responses.
Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials.
作用机制
The mechanism of action of 2,2-Dimethoxy-1,3,2-dioxagerminane involves its interaction with biological molecules. It can form complexes with proteins and nucleic acids, thereby affecting various cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate immune responses and exhibit anti-cancer properties.
相似化合物的比较
Similar Compounds
2,2-Dimethoxypropane: Used as a water scavenger in organic synthesis.
Dimethoxymethane: Used as a solvent and in the production of resins.
1,2-Dioxetane: Known for its chemiluminescent properties.
Uniqueness
2,2-Dimethoxy-1,3,2-dioxagerminane is unique due to the presence of germanium, which imparts distinct electronic properties. This makes it valuable in applications where semiconductor properties are essential, such as in the electronics industry. Additionally, its potential biological activities set it apart from other similar compounds.
属性
CAS 编号 |
79189-63-2 |
|---|---|
分子式 |
C5H12GeO4 |
分子量 |
208.78 g/mol |
IUPAC 名称 |
2,2-dimethoxy-1,3,2-dioxagerminane |
InChI |
InChI=1S/C5H12GeO4/c1-7-6(8-2)9-4-3-5-10-6/h3-5H2,1-2H3 |
InChI 键 |
XDPQIYUTFVXPSZ-UHFFFAOYSA-N |
规范 SMILES |
CO[Ge]1(OCCCO1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)

![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

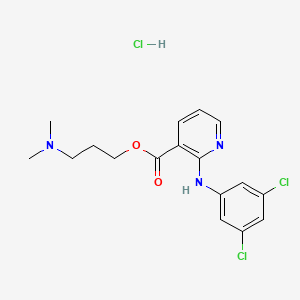
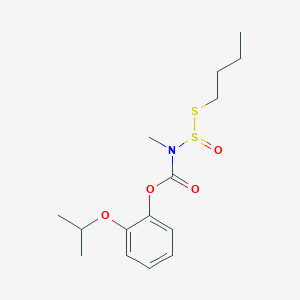
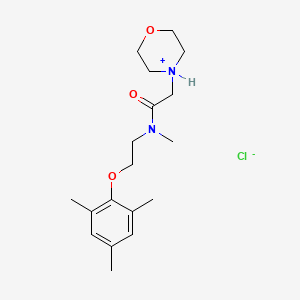


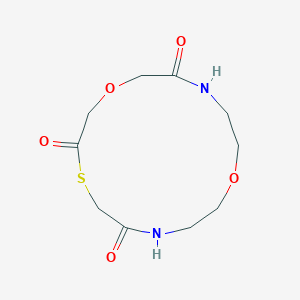

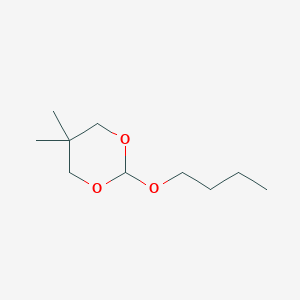
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
